

# Impact of Gadopiclenol on T2\* relaxation and potential artifacts

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Gadopiclenol |           |
| Cat. No.:            | B1258881     | Get Quote |

# **Technical Support Center: Gadopiclenol**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of **Gadopiclenol** on T2\* relaxation and potential imaging artifacts. This resource is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is **Gadopiclenol** and what makes it different from other gadolinium-based contrast agents (GBCAs)?

**Gadopiclenol** is a next-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA).[1] Its primary distinguishing feature is its high T1 relaxivity, which is approximately two to three times higher than that of other GBCAs.[2][3] This increased relaxivity allows for achieving comparable or superior contrast enhancement at a lower administered dose, typically half the standard dose of other agents.[4]

Q2: How does Gadopiclenol affect T2 relaxation?\*

Like all GBCAs, **Gadopiclenol** shortens the T2 relaxation time, which can result in a hypointense signal, particularly at high concentrations.[5] The effect on T2\* relaxation is a combination of this intrinsic T2 shortening and magnetic susceptibility effects. The paramagnetic nature of gadolinium creates local magnetic field inhomogeneities, leading to an accelerated dephasing of spins, which is the principle behind T2\* shortening. While specific



quantitative data for the r2\* relaxivity of **Gadopiclenol** in all media is not widely published, a study has measured the R1, R2, and R2\* relaxivity of **Gadopiclenol** in human blood, noting that the blood R2 and R2\* relaxivity are greater than those of other currently marketed GBCAs. [6]

Q3: What is the clinical significance of **Gadopiclenol**'s high relaxivity in relation to T2 effects?\*

The high relaxivity of **Gadopiclenol** means that a lower concentration is needed to achieve the desired T1 enhancement. This can be advantageous in minimizing potential T2\* shortening effects that become more pronounced at higher concentrations of gadolinium. However, in applications requiring a high concentration bolus, such as first-pass perfusion imaging, the potential for significant T2\* shortening and susceptibility artifacts should be considered.

## **Quantitative Data: Relaxivity of Gadopiclenol**

The following tables summarize the longitudinal (r1) and transverse (r2) relaxivity values for **Gadopiclenol** in different media and at various magnetic field strengths.

Table 1: Relaxivity of **Gadopiclenol** in Water and Human Serum

| Medium      | Magnetic Field<br>(T) | Temperature<br>(°C) | r1 (mM <sup>-1</sup> s <sup>-1</sup> ) | r2 (mM <sup>-1</sup> s <sup>-1</sup> ) |
|-------------|-----------------------|---------------------|----------------------------------------|----------------------------------------|
| Water       | 0.47                  | 37                  | 12.9                                   | 19.8                                   |
| 1.41        | 37                    | 12.2                | 17.1                                   |                                        |
| Human Serum | 1.41                  | 37                  | 12.8                                   | -                                      |
| 3.0         | 37                    | 11.6                | -                                      |                                        |

Data sourced from Robic C, et al. Investigative Radiology. 2019.[7]

Table 2: Relaxivity of **Gadopiclenol** in Human Blood



| Magnetic Field (T) | r1 (mM <sup>-1</sup> s <sup>-1</sup> ) | r2 (mM <sup>-1</sup> s <sup>-1</sup> ) | r2* (mM <sup>-1</sup> s <sup>-1</sup> ) |
|--------------------|----------------------------------------|----------------------------------------|-----------------------------------------|
| 1.5                | Measured                               | > Other GBCAs                          | > Other GBCAs                           |
| 3.0                | Measured                               | > Other GBCAs                          | > Other GBCAs                           |

Note: Specific quantitative values for r1, r2, and r2 in human blood were presented in a conference abstract, which states they were measured and are greater than other GBCAs, but the exact numerical data is not publicly available in the provided search results.\*[6]

# **Troubleshooting Guide: Potential Artifacts**

While specific studies on artifacts exclusively caused by **Gadopiclenol** are limited, its high relaxivity may amplify certain known effects of GBCAs. Here are potential issues and troubleshooting strategies.

Issue 1: Signal Loss in T2-Weighted Imaging (e.g., Gradient Echo Sequences)\*

- Cause: At high local concentrations, the significant T2\* shortening effect of Gadopiclenol
  can lead to a rapid decay of the MR signal, resulting in signal voids or "black holes." This is
  more likely to occur during the first pass of the contrast agent bolus or in areas of high
  accumulation.
- · Troubleshooting:
  - Optimize Injection Protocol: Consider a slower injection rate or a lower dose, especially in sequences highly sensitive to T2\* effects.
  - Adjust Imaging Parameters:
    - Use a shorter echo time (TE) to minimize the time for T2\* dephasing.
    - Employ spin-echo or turbo spin-echo sequences instead of gradient-echo sequences, as they are less sensitive to susceptibility effects.
  - Consider Field Strength: Susceptibility artifacts are more pronounced at higher magnetic field strengths. If feasible, imaging at a lower field strength (e.g., 1.5T instead of 3T) can mitigate these artifacts.



#### Issue 2: Susceptibility Artifacts

- Cause: The paramagnetic nature of gadolinium alters the local magnetic field, creating
  susceptibility differences between tissues. This can lead to geometric distortions, signal pileup, or signal loss, particularly at air-tissue or bone-tissue interfaces.[8] The high relaxivity of
  Gadopiclenol might enhance these effects.
- Troubleshooting:
  - Pulse Sequence Selection: As with signal loss, prefer spin-echo based sequences over gradient-echo sequences.
  - Parameter Optimization:
    - Increase the receiver bandwidth.
    - Use thinner slices.
  - Shimming: Ensure optimal shimming to create a more homogeneous magnetic field across the region of interest.

## **Experimental Protocols**

Protocol for Determining r1 and r2 Relaxivity

This protocol is based on the methodology described for GBCAs.

- Phantom Preparation:
  - Prepare a series of phantoms with varying concentrations of Gadopiclenol (e.g., 0.1 to 1.0 mM) in the desired medium (e.g., deionized water, human serum, or blood).
  - Include a phantom with the medium alone to measure the baseline relaxation times (T1o and T2o).
  - Place the phantoms in a temperature-controlled environment, typically 37°C for physiological relevance.



#### · Image Acquisition:

- For T1 Measurement: Use an inversion-recovery spin-echo (IR-SE) or a similar sequence with a range of inversion times (TI).
- For T2 Measurement: Use a multi-echo spin-echo (MESE) sequence with multiple echo times (TE).

#### Data Analysis:

- Measure the signal intensity in a region of interest (ROI) within each phantom for each TI (for T1) or TE (for T2).
- Fit the signal intensity data to the appropriate exponential decay or recovery curve to calculate T1 and T2 for each concentration.
- Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2).
- Plot the relaxation rates (R1 and R2) against the concentration of **Gadopiclenol**.
- The slope of the linear regression of this plot represents the relaxivity (r1 or r2).

### **Visualizations**



Click to download full resolution via product page

Caption: Experimental workflow for determining r1 and r2 relaxivity of **Gadopiclenol**.





Click to download full resolution via product page

Caption: Troubleshooting guide for T2\* related artifacts with **Gadopiclenol**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Review of the Efficacy and Safety of Gadopiclenol: A Newly Emerging Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Safety Assessment of Gadopiclenol: A High-Relaxivity Macrocyclic Gadolinium-Based MRI Contrast Agent PMC [pmc.ncbi.nlm.nih.gov]
- 4. auntminnie.com [auntminnie.com]
- 5. A Biomarker-Responsive T2ex MRI Contrast Agent PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.ismrm.org [archive.ismrm.org]
- 7. Physicochemical and Pharmacokinetic Profiles of Gadopiclenol: A New Macrocyclic Gadolinium Chelate With High T1 Relaxivity PMC [pmc.ncbi.nlm.nih.gov]
- 8. mrimaster.com [mrimaster.com]
- To cite this document: BenchChem. [Impact of Gadopiclenol on T2\* relaxation and potential artifacts]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b1258881#impact-of-gadopiclenol-on-t2-relaxation-and-potential-artifacts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com